Thiophene, tetrabromo-, 1,1-dioxide
Description
Significance of Thiophene (B33073) 1,1-Dioxides in Modern Organic Chemistry
Thiophene 1,1-dioxides are recognized as versatile building blocks in contemporary organic synthesis. The oxidation of the sulfur atom in the thiophene ring to a sulfone dramatically alters the molecule's electronic properties and reactivity. ontosight.ai This transformation disrupts the aromaticity of the parent thiophene, rendering the resulting diene system highly reactive in cycloaddition reactions. utexas.edu Consequently, thiophene 1,1-dioxides serve as potent dienophiles or dienes in Diels-Alder reactions, facilitating the synthesis of a wide array of carbocyclic and heterocyclic frameworks. utexas.edu Their utility extends to being Michael acceptors and precursors for various functionalized molecules. utexas.edu
Overview of Halogenated Thiophene Derivatives in Synthetic Strategy
Halogenated thiophenes are crucial intermediates in synthetic organic chemistry. The presence of halogen atoms provides reactive handles for a variety of transformations, including cross-coupling reactions, lithiation, and nucleophilic substitution. wikipedia.org This functionalization allows for the introduction of diverse substituents onto the thiophene ring, enabling the construction of complex molecules with tailored properties. wikipedia.orgacs.org Specifically, brominated thiophenes are widely employed due to the optimal reactivity of the carbon-bromine bond. wikipedia.org Halogenated thiophenes serve as precursors for the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. nih.govsciforum.net
Historical Development and Current Research Trajectories for Thiophene, Tetrabromo-, 1,1-Dioxide
The study of thiophene 1,1-dioxides dates back to early investigations into the oxidation of thiophenes. researchgate.net The development of reliable methods for the synthesis of substituted thiophene 1,1-dioxides has expanded their application in organic synthesis. researchgate.net Research on tetrabromothiophene (B189479) 1,1-dioxide, specifically, has been driven by its potential as a precursor to polyhalogenated aromatic compounds and extended π-systems. Current research focuses on leveraging its reactivity in cycloaddition reactions to access novel molecular scaffolds and exploring its utility in materials science. sciforum.netresearchgate.net
Interdisciplinary Relevance in Advanced Materials Science
The unique electronic and structural features of thiophene derivatives, including their halogenated and oxidized forms, make them highly relevant in advanced materials science. nih.govacs.org Halogenated thiophenes are key building blocks for organic semiconductors, finding application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com The ability to tune the electronic properties of thiophene-based materials through substitution and oxidation is a significant advantage in the design of novel functional materials. acs.orgdntb.gov.ua The introduction of bromine atoms, as in tetrabromothiophene, can influence molecular packing and intermolecular interactions, which are critical for charge transport in organic electronic devices. ossila.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₄Br₄O₂S |
| Molecular Weight | 431.72 g/mol |
| CAS Number | 51931-31-8 |
| Appearance | Solid |
| Melting Point | 168-170 °C |
Spectroscopic Data
| Technique | Key Features |
| ¹³C NMR | Chemical shifts indicative of four sp² carbons in a highly electron-deficient environment. |
| Infrared (IR) | Strong absorptions in the regions of 1300-1350 cm⁻¹ and 1100-1150 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group. |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the isotopic pattern of four bromine atoms. |
Synthesis and Manufacturing
Primary Synthetic Routes
The most common method for the preparation of this compound is through the oxidation of tetrabromothiophene. utexas.edu
Starting Materials:
Tetrabromothiophene
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)
Solvent (e.g., dichloromethane, chloroform)
Reaction Conditions: The oxidation is typically carried out by treating a solution of tetrabromothiophene with a suitable oxidizing agent at or below room temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
Mechanisms of Key Synthetic Steps
The oxidation of the sulfur atom in tetrabromothiophene to a sulfone proceeds via a two-step mechanism. The sulfur atom first attacks the electrophilic oxygen of the peroxy acid, forming a sulfoxide (B87167) intermediate and a carboxylate anion. A second oxidation step, involving another molecule of the peroxy acid, converts the sulfoxide to the sulfone.
Purification and Characterization
Following the reaction, the crude product is typically purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel. The purity and identity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as by melting point determination.
Chemical Reactivity and Mechanisms
Dienophile in Diels-Alder Reactions
This compound is a highly reactive dienophile in Diels-Alder reactions. The electron-withdrawing sulfone group and the four bromine atoms significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating cycloaddition with a wide range of dienes. These reactions provide a powerful tool for the synthesis of highly functionalized, six-membered ring systems.
Nucleophilic Substitution and Addition Reactions
The electron-deficient nature of the thiophene 1,1-dioxide ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the double bonds in a Michael-type addition. utexas.edu Under certain conditions, nucleophilic aromatic substitution of the bromine atoms may also occur, although this is generally less facile than in other aromatic systems.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds in this compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the selective formation of new carbon-carbon bonds, providing access to a diverse array of substituted thiophene 1,1-dioxide derivatives.
Applications in Organic Synthesis
Building Block for Complex Polycyclic Aromatic Hydrocarbons
The Diels-Alder reactivity of this compound makes it a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The initial cycloadduct can undergo subsequent elimination of sulfur dioxide and further transformations to generate intricate aromatic systems that are of interest in materials science and as molecular scaffolds.
Synthesis of Novel Heterocyclic Systems
Beyond the synthesis of carbocycles, the reactivity of this compound can be harnessed to construct novel heterocyclic systems. By employing dienes containing heteroatoms or by further functionalization of the Diels-Alder adducts, a variety of heterocyclic frameworks can be accessed. For instance, ring-opening reactions of substituted thiophene-1,1-dioxides with amines have been used to synthesize azatrienes, which can then undergo intramolecular Diels-Alder reactions to form polyhydroisoindoles and polyhydroisoquinolines. lu.se
Formation of Functionalized Polymers and Materials
The ability to undergo cross-coupling reactions allows for the incorporation of the tetrabromothiophene 1,1-dioxide unit into polymeric structures. This can lead to the formation of functionalized polymers with unique electronic and optical properties, potentially useful in the development of new materials for electronic and photonic applications.
Advanced Topics and Future Outlook
Theoretical and Computational Studies
Theoretical and computational studies on this compound and related systems provide valuable insights into their electronic structure, reactivity, and spectroscopic properties. Density functional theory (DFT) calculations can be used to predict the energies of molecular orbitals, reaction pathways, and transition state geometries, aiding in the rational design of new synthetic methodologies and materials.
Emerging Applications in Electronic and Optical Materials
The unique combination of a sulfone group and multiple bromine atoms in this compound suggests potential applications in the design of new electronic and optical materials. The electron-accepting nature of the core structure could be beneficial for n-type organic semiconductors. Furthermore, the presence of heavy bromine atoms may induce interesting photophysical properties, such as enhanced intersystem crossing and phosphorescence.
Future Research Directions and Challenges
Future research on this compound is likely to focus on several key areas. A significant challenge lies in the selective functionalization of the four C-Br bonds, which would open up avenues to a vast array of new derivatives. Further exploration of its reactivity in cycloaddition reactions with unconventional dienes could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular architectures. A deeper understanding of the relationship between its molecular structure and its properties in the solid state will be crucial for its successful application in advanced materials. The development of more efficient and sustainable synthetic methods for its preparation and derivatization also remains an important goal.
Structure
3D Structure
Properties
CAS No. |
72524-90-4 |
|---|---|
Molecular Formula |
C4Br4O2S |
Molecular Weight |
431.72 g/mol |
IUPAC Name |
2,3,4,5-tetrabromothiophene 1,1-dioxide |
InChI |
InChI=1S/C4Br4O2S/c5-1-2(6)4(8)11(9,10)3(1)7 |
InChI Key |
DNZIPZUCSUGNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(S(=O)(=O)C(=C1Br)Br)Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Regioselective Oxidation Pathways to Thiophene (B33073) 1,1-Dioxides
The conversion of a thiophene to a thiophene 1,1-dioxide involves the oxidation of the sulfur atom. This transformation is crucial as it significantly alters the electronic properties of the thiophene ring, turning it from an electron-rich aromatic system into an electron-poor diene, which is highly reactive in cycloaddition reactions.
The oxidation of thiophenes, particularly those bearing electron-withdrawing groups like bromine, requires potent oxidizing agents. Standard peroxy acids may be insufficient for fully substituted, electron-deficient thiophenes.
One effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comresearchgate.net In this process, the brominated thiophene is treated with m-CPBA, often in a heated solution, over an extended period. mdpi.com This reaction proceeds through the in-situ formation of a transient thiophene S-oxide intermediate. mdpi.com
For thiophenes that are particularly resistant to oxidation due to heavy halogenation, stronger oxidizing systems are necessary. Trifluoroperacetic acid (TFPAA), generated from trifluoroacetic acid and hydrogen peroxide, is a highly reactive organic peroxy acid capable of oxidizing even relatively unreactive substrates. wikipedia.org Another powerful reagent is the complex of hypofluorous acid with acetonitrile (B52724) (HOF·MeCN), which has been shown to oxidize various thiophenes to their corresponding S,S-dioxides, including those that are difficult to oxidize by other means.
The table below summarizes key reagents for the oxidation of brominated thiophenes.
| Reagent | Typical Conditions | Substrate Applicability |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Heated solution (e.g., in a high-boiling solvent), slow addition over hours to days. mdpi.com | Effective for various brominated thiophenes. mdpi.comresearchgate.net |
| Trifluoroperacetic acid (TFPAA) | Often prepared in situ from trifluoroacetic acid and H₂O₂. wikipedia.org | Suitable for electron-deficient thiophenes. wikipedia.org |
| Hypofluorous acid-acetonitrile (HOF·MeCN) | Prepared by bubbling fluorine through aqueous acetonitrile. | Powerful oxidant for a wide range of thiophenes. |
The oxidation of a thiophene to its 1,1-dioxide is a two-step process. The initial step is the electrophilic attack of the oxidizing agent (e.g., m-CPBA) on the sulfur atom of the thiophene ring to form a thiophene S-oxide (a sulfoxide). mdpi.com This intermediate is typically unstable and highly reactive, especially for simple thiophenes.
In the case of brominated thiophenes, this S-oxide intermediate serves as a potent diene in [4+2] cycloaddition reactions. mdpi.comresearchgate.net The presence of four bromine atoms significantly influences the electronic nature of the thiophene ring, making the sulfur atom less nucleophilic and thus harder to oxidize compared to non-halogenated thiophenes. However, once formed, the resulting tetrabromothiophene (B189479) S-oxide is a highly electron-deficient diene.
De Novo Synthesis of Thiophene, Tetrabromo-, 1,1-Dioxide Scaffolds
De novo synthesis, the construction of the heterocyclic ring from acyclic precursors, offers a powerful strategy for creating specifically substituted thiophenes. While direct bromination of the thiophene ring is common, building the ring with the desired substitution pattern can be highly efficient.
Several classical methods for thiophene synthesis could theoretically be adapted to use brominated starting materials to produce a tetrabrominated thiophene core.
The Hinsberg synthesis is a prime example, involving the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base. youtube.comyoutube.com To synthesize a tetrabrominated thiophene, one would hypothetically start with a fully brominated 1,2-dicarbonyl precursor and a brominated thiodiacetate derivative, although such specific precursors are not commonly reported.
The Fiesselmann thiophene synthesis provides another versatile route, typically involving the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters. wikipedia.orgderpharmachemica.com Adapting this method would require appropriately brominated acetylenic or ketoester starting materials to build the tetrabromothiophene ring.
Modern organic synthesis often employs catalyst-mediated reactions to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming the carbon-carbon bonds necessary to construct substituted thiophene rings from smaller, functionalized fragments. libretexts.org While these methods are powerful for creating a wide variety of substituted thiophenes, their application to the direct de novo synthesis of a fully halogenated scaffold like tetrabromothiophene is not extensively documented. The primary challenge lies in the synthesis and stability of the requisite highly brominated acyclic precursors needed for the cyclization step.
Strategic Derivatization of Tetrabromothiophene Prior to Oxidation
Tetrabromothiophene is a valuable and versatile building block in organic synthesis. derpharmachemica.com Its four bromine atoms can be selectively replaced through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups before any subsequent oxidation of the sulfur atom. This approach enables the synthesis of complex, multi-substituted thiophene derivatives that would be difficult to prepare otherwise.
Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy. The differential reactivity of the bromine atoms at the α- (2,5) versus β- (3,4) positions can be exploited to achieve regioselective functionalization.
Key derivatization reactions include:
Suzuki-Miyaura Coupling: This reaction couples tetrabromothiophene with aryl or vinyl boronic acids or their esters to form new carbon-carbon bonds. researchgate.netnih.govwikipedia.org It is widely used to synthesize aryl-substituted thiophenes.
Stille Coupling: This involves the reaction of tetrabromothiophene with organotin compounds (stannanes), also to form C-C bonds. wikipedia.orgorganic-chemistry.org It offers a broad substrate scope.
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling tetrabromothiophene with primary or secondary amines. wikipedia.orgnih.gov This provides access to amino-substituted thiophenes.
The table below summarizes these important derivatization reactions.
| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester (R-B(OH)₂) | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) researchgate.net |
| Stille Coupling | Organostannane (R-SnBu₃) | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄) organic-chemistry.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0)/Pd(II) complex, Phosphine (B1218219) ligand, Base (e.g., NaOtBu) wikipedia.orgnih.gov |
These derivatization strategies significantly expand the synthetic utility of tetrabromothiophene, allowing it to serve as a precursor to a vast array of complex molecules, which could then, if desired, be oxidized to the corresponding 1,1-dioxides.
Halogenation Control and Isomer Generation
The synthesis of specifically substituted bromothiophenes, the precursors to tetrabromothiophene-1,1-dioxide, is a nuanced process. The thiophene ring is highly reactive towards electrophilic halogenation, a reaction that occurs at a rate approximately 10⁸ times faster than that of benzene (B151609) at room temperature. iust.ac.ir This high reactivity can easily lead to tetrasubstitution, making the control of halogenation to generate specific isomers a significant synthetic challenge. iust.ac.ir
Researchers have developed various strategies to manage the extent and regioselectivity of bromination. The choice of brominating agent, solvent, and reaction temperature are critical variables. For instance, the use of N-bromosuccinimide (NBS) in solvents like acetic acid or a mixture of chloroform (B151607) and acetic acid allows for a more controlled, stepwise introduction of bromine atoms. By carefully adjusting the stoichiometry of NBS, it is possible to selectively produce mono-, di-, tri-, or the fully substituted tetrabromothiophene.
The generation of specific isomers is dictated by the directing effects of the substituents already present on the thiophene ring and the reaction conditions. Direct bromination of thiophene typically yields 2-bromothiophene (B119243) and subsequently 2,5-dibromothiophene (B18171) due to the activation of the α-positions (C2 and C5). iust.ac.ir Synthesizing isomers with bromine atoms at the β-positions (C3 and C4) often requires more elaborate multi-step synthetic routes, sometimes involving the use of blocking groups or starting from pre-functionalized thiophene derivatives. For example, the Fiesselmann thiophene synthesis can be employed to create specific substitution patterns which can then be subjected to controlled bromination. iust.ac.ir
The following table summarizes various approaches to control halogenation on the thiophene ring:
| Reagent/Method | Target Product | Key Findings & Conditions |
| N-Bromosuccinimide (NBS) | Mono- and di-brominated thiophenes | Allows for selective bromination depending on stoichiometry. |
| Bromine in 48% HBr | 2,5-Dibromothiophene | Achieved at temperatures between -25°C and -5°C. iust.ac.ir |
| Sulfuryl chloride | Isomerically pure chlorothiophenes | Used in a polar solvent for the synthesis of specific isomers. jcu.edu.au |
| N-Iodosuccinimide in acetic acid | Iodo-substituted thiophenes | Can generate a mixture of 2-iodo and 5-iodo isomers. jcu.edu.au |
| Copper-mediated halocyclization | Halogenated thiophenes | Utilizes sodium halides as the halogen source in an environmentally friendly approach. nih.gov |
Sequential Functionalization for Complex Architectures
Tetrabromothiophene-1,1-dioxide serves as a highly versatile platform for the construction of complex, multi-functionalized molecules. The four bromine atoms act as reactive handles that can be sequentially and selectively replaced with a variety of other functional groups. This capability is crucial for building sophisticated molecular architectures for applications in materials science and medicinal chemistry.
The primary method for achieving this sequential functionalization is through metal-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the α- (2,5) versus the β- (3,4) positions of the thiophene dioxide ring allows for regioselective substitution. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly effective. jcu.edu.aunih.govcornell.edu
For instance, in related brominated anthraquinone (B42736) systems derived from bromothiophenes, it has been demonstrated that the first arylation in a Suzuki-Miyaura coupling occurs selectively at a specific position, showcasing the potential for controlled, stepwise functionalization. nih.govnih.gov Similarly, functionalized thiophene 1,1-dioxides can be synthesized using Stille cross-coupling reactions, starting from diiodothiophene 1,1-dioxide, which acts as a precursor. cornell.edu
Another powerful technique is the bromine-lithium exchange reaction. By treating a polybrominated thiophene derivative with an organolithium reagent like butyllithium (B86547) at low temperatures, a specific bromine atom can be selectively exchanged for a lithium atom. acs.orgrsc.org This lithiated intermediate can then be quenched with a wide range of electrophiles to introduce a new functional group. By carefully controlling the reaction conditions and the stoichiometry of the organolithium reagent, it is possible to perform this exchange sequentially, building up molecular complexity one step at a time. This has been successfully applied to polybrominated thieno[3,2-b]thiophenes, converting them into various disubstituted derivatives. rsc.org
The table below provides examples of reactions used for the sequential functionalization of brominated thiophenes and their derivatives:
| Reaction Type | Precursor | Reagents | Resulting Structure |
| Suzuki-Miyaura Coupling | Brominated Anthraquinones | Arylboronic acids, Pd(PPh₃)₄/PPh₃ | Arylated Anthraquinones. nih.gov |
| Kumada Coupling | 2-Bromothiophene | Grignard reagents, Ni(dppp)Cl₂ | Alkylated or arylated thiophenes. jcu.edu.au |
| Bromine-Lithium Exchange | 3,6-Dibromothieno[3,2-b]thiophene | Butyllithium, then an electrophile | 3,6-Disubstituted thieno[3,2-b]thiophenes. rsc.org |
| Stille Coupling | 2,5-Diiodothiophene 1,1-dioxide | Organostannanes, Pd catalyst | Substituted Thiophene 1,1-dioxides. cornell.edu |
The oxidation of the thiophene ring to the 1,1-dioxide enhances the reactivity of the system, making the resulting tetrabromothiophene-1,1-dioxide an even more potent building block. While halogenated thiophenes can be more challenging to oxidize than their non-halogenated counterparts, the resulting sulfones are highly reactive dienes in cycloaddition reactions, opening up further avenues for creating complex polycyclic architectures. nih.govrsc.org
Chemical Reactivity and Mechanistic Transformations
Pericyclic Reactions of Thiophene (B33073), Tetrabromo-, 1,1-Dioxide
Thiophene, tetrabromo-, 1,1-dioxide is a versatile building block in organic synthesis, primarily due to its participation in various pericyclic reactions. These reactions, which proceed through a cyclic transition state, allow for the construction of complex molecular architectures with high stereocontrol. The reactivity of tetrabromothiophene (B189479) 1,1-dioxide is largely dictated by the electron-withdrawing nature of the sulfonyl group and the presence of four bromine atoms, which influence its electronic properties and steric profile.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for forming six-membered rings. wikipedia.org this compound exhibits dual reactivity in these transformations, capable of acting as both a 4π electron component (diene) and a 2π electron component (dienophile). utexas.edu The loss of aromaticity upon oxidation of the parent thiophene to the 1,1-dioxide enhances its reactivity as a diene. nih.gov
Due to the strong electron-withdrawing sulfonyl group, thiophene dioxides, including the tetrabromo derivative, are electron-deficient dienes. utexas.edu This characteristic facilitates inverse-electron-demand Diels-Alder reactions, where the diene reacts with electron-rich dienophiles. utexas.edu Consequently, dienophiles that are typically unreactive in normal-demand Diels-Alder reactions can readily participate in cycloadditions with tetrabromothiophene 1,1-dioxide. utexas.edu
Conversely, the double bond of the thiophene dioxide ring can also act as a dienophile, reacting with a 4π component. utexas.edu This versatility allows for a broad range of cycloaddition partners and the synthesis of diverse polycyclic systems.
The Diels-Alder reaction is generally considered a concerted, pericyclic process, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. wikipedia.org However, stepwise mechanistic pathways, including those involving zwitterionic or diradical intermediates, have also been considered, particularly when the reactants are highly polarized. tsijournals.comnih.gov For the reaction of tetrabromothiophene 1,1-dioxide, the concerted pathway is generally favored.
The kinetics of Diels-Alder reactions are influenced by several factors, including the electronic nature of the diene and dienophile, solvent polarity, and the presence of catalysts. The rate of cycloaddition is typically enhanced by a smaller HOMO-LUMO energy gap between the diene and dienophile. organic-chemistry.org In the case of tetrabromothiophene 1,1-dioxide acting as an electron-deficient diene, its low-lying LUMO readily interacts with the HOMO of electron-rich dienophiles, leading to favorable reaction rates. utexas.edu Conversely, when acting as a dienophile, its HOMO can interact with the LUMO of an electron-rich diene.
Kinetic studies on related thiophene 1,1-dioxides have provided insights into the activation parameters of these reactions. researchgate.net For instance, the dimerization of the parent thiophene 1,1-dioxide has been studied, revealing activation parameters that are dependent on the concentration of the reactant. researchgate.net The rate of cycloaddition can also be influenced by solvent polarity, with more polar solvents often accelerating reactions that proceed through a polar transition state. nih.gov
Table 1: Factors Influencing Diels-Alder Reaction Kinetics
| Factor | Effect on Reaction Rate | Rationale |
| Electron-withdrawing groups on diene | Increases rate with electron-rich dienophiles | Lowers the diene's LUMO energy, narrowing the HOMO-LUMO gap. utexas.eduorganic-chemistry.org |
| Electron-donating groups on dienophile | Increases rate with electron-deficient dienes | Raises the dienophile's HOMO energy, narrowing the HOMO-LUMO gap. organic-chemistry.org |
| Solvent Polarity | Can increase or decrease rate | Depends on the polarity of the transition state relative to the reactants. nih.gov |
| Temperature | Increases rate | Provides sufficient thermal energy to overcome the activation barrier. wikipedia.org |
The stereochemical outcome of the Diels-Alder reaction is a key feature, as the stereochemistry of the reactants is retained in the product. youtube.com For cyclic dienes like tetrabromothiophene 1,1-dioxide, the formation of endo and exo adducts is possible. The endo product is often the kinetically favored product due to secondary orbital interactions between the p-orbitals of the dienophile's substituents and the p-orbitals of the diene at the C-2 and C-5 positions. nih.gov However, the exo adduct is typically the thermodynamically more stable product.
Electronic factors play a crucial role in determining the regioselectivity and reactivity of the cycloaddition. The electron-withdrawing sulfonyl group and bromine atoms on the tetrabromothiophene 1,1-dioxide ring significantly lower its LUMO energy, making it a potent dienophile for reactions with electron-rich dienes. utexas.edu This is a classic example of an inverse-electron-demand Diels-Alder reaction. organic-chemistry.org The regioselectivity of the addition is governed by the electronic and steric properties of both the diene and the dienophile, with the formation of the major regioisomer being predictable through the analysis of frontier molecular orbitals.
Thermally initiated [2+2] cycloadditions are generally considered symmetry-forbidden based on frontier molecular orbital (FMO) theory, as a suprafacial-suprafacial approach of the two alkene components leads to one bonding and one antibonding interaction in the transition state. stereoelectronics.orgyoutube.com However, photochemical [2+2] cycloadditions are symmetry-allowed. libretexts.org Thermally stable thiophene 1,1-dioxides have been observed to undergo [2+2] dimerization upon photoirradiation. utexas.edu
In certain cases, thermal [2+2] cycloadditions can occur through a stepwise mechanism involving a diradical or zwitterionic intermediate, or if one component can react in an antarafacial manner, though this is sterically demanding. stereoelectronics.org The orbital interactions in these reactions are key to understanding their feasibility. For a concerted [π2s + π2a] cycloaddition to occur, the HOMO of one alkene must overlap constructively with the LUMO of the other in a way that allows for the formation of two new sigma bonds. stereoelectronics.org
The adducts formed from the Diels-Alder reaction of tetrabromothiophene 1,1-dioxide can undergo subsequent reactions, notably cheletropic extrusion of sulfur dioxide (SO2). chempedia.info This process is a type of pericyclic reaction where two sigma bonds to a single atom are broken in a concerted fashion. chem-station.com The extrusion of the small, stable SO2 molecule is often driven by the entropic benefit of gas evolution and the formation of a more stable, often aromatic, product. chempedia.infoyoutube.com
The mechanism of SO2 extrusion can be complex and has been suggested to involve dipolar or diradical stepwise pathways in some cases. youtube.com Stereochemically, the extrusion from a 4nπ system, such as the initial Diels-Alder adduct, would proceed in a disrotatory manner. chempedia.info
Retro-Diels-Alder reactions, the microscopic reverse of the Diels-Alder reaction, can also occur, particularly at elevated temperatures. wikipedia.org This process involves the fragmentation of the cyclohexene-like adduct back into a diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The facility of the retro-Diels-Alder reaction depends on the stability of the starting adduct and the products formed. For adducts of tetrabromothiophene 1,1-dioxide, the retro-Diels-Alder reaction can compete with the cheletropic extrusion of SO2. The initial Diels-Alder adduct can revert to the starting materials, or a different retro-Diels-Alder pathway can lead to the formation of a new diene and dienophile, as seen in reactions with pyrones where carbon dioxide is eliminated. masterorganicchemistry.com
Diels-Alder Cycloadditions as Diene and Dienophile
Nucleophilic Additions and Michael Acceptor Properties
As an α,β-unsaturated sulfone, this compound is an effective Michael acceptor. utexas.edu The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate or 1,4-addition. researchgate.netmsu.edu This reactivity is a hallmark of compounds containing an α,β-unsaturated carbonyl or a similar electron-withdrawing group. nih.gov
A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can participate in Michael additions with thiophene dioxides. researchgate.net The reaction proceeds via the formation of a resonance-stabilized enolate-like intermediate, which is then protonated to yield the final 1,4-adduct. libretexts.org The stability of this intermediate and the irreversibility of the initial nucleophilic attack depend on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles often lead to irreversible addition.
The Michael acceptor properties of tetrabromothiophene 1,1-dioxide make it a valuable precursor for the synthesis of various functionalized thiophene derivatives and other heterocyclic systems. The addition of a nucleophile can be the first step in a tandem reaction sequence, leading to more complex molecular structures. lnu.edu.cn
Organometallic Reactivity and Cross-Coupling Chemistries
The presence of multiple reactive sites on the tetrabromothiophene-1,1-dioxide ring allows for a rich organometallic chemistry, enabling the precise installation of new carbon-carbon and carbon-heteroatom bonds. This has been extensively explored through directed metalation and various palladium-catalyzed cross-coupling reactions.
Directed Metalation and Subsequent Electrophilic Quenching
While direct deprotonation of the thiophene ring is challenging, the principles of directed metalation can be applied to functionalized thiophene derivatives. In related systems, the strategic placement of a directing metalation group (DMG) can facilitate regioselective lithiation. This process involves the coordination of an organolithium reagent, such as n-butyllithium, to the DMG, which then directs deprotonation to an adjacent position. The resulting organolithium intermediate is a potent nucleophile and can be quenched with a wide array of electrophiles to introduce new functional groups.
For thiophene derivatives, metalation typically occurs at the positions alpha to the sulfur atom. However, in the case of tetrabromothiophene-1,1-dioxide, the bromine atoms themselves can undergo halogen-metal exchange with organolithium reagents. This process, particularly with reagents like butyllithium (B86547), can generate a lithiated thiophene species. Subsequent reaction with an electrophile allows for the introduction of a new substituent at the position of the exchanged bromine atom. The regioselectivity of this process can be influenced by the reaction conditions, including the solvent and temperature.
Palladium-Catalyzed Cross-Coupling: Stille, Suzuki, and Kumada Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from organohalides. The four bromine atoms on tetrabromothiophene-1,1-dioxide serve as excellent handles for such transformations, including the Stille, Suzuki, and Kumada reactions. These reactions involve the coupling of the brominated thiophene with organostannanes (Stille), organoboranes (Suzuki), or Grignard reagents (Kumada) in the presence of a palladium catalyst.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
A key challenge and opportunity in the cross-coupling chemistry of tetrabromothiophene-1,1-dioxide is achieving regioselectivity. The differential reactivity of the α- and β-bromine atoms on the thiophene ring allows for stepwise and selective functionalization. Generally, the α-bromines (at the 2- and 5-positions) are more reactive towards oxidative addition by palladium(0) than the β-bromines (at the 3- and 4-positions). This difference in reactivity can be exploited to selectively introduce substituents at the α-positions while leaving the β-positions available for subsequent transformations.
For instance, by carefully controlling the stoichiometry of the organometallic reagent and the reaction conditions, it is possible to achieve mono- or di-arylation at the α-positions. The choice of catalyst, ligands, and base can also influence the regioselectivity and efficiency of the coupling reactions. For example, in Suzuki couplings of dibromothiophenes, specific palladium catalysts and conditions have been developed to favor substitution at one position over the other. Similar strategies can be applied to tetrabromothiophene-1,1-dioxide to synthesize a variety of asymmetrically substituted derivatives.
Below is a table summarizing the general aspects of these cross-coupling reactions as they apply to brominated thiophenes:
| Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Features |
| Stille Coupling | Organostannanes (R-SnR'₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | Tolerant to a wide range of functional groups. Tin byproducts can be toxic. |
| Suzuki Coupling | Organoboranes (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Boronic acids are generally non-toxic and stable. Requires a base. |
| Kumada Coupling | Grignard Reagents (R-MgX) | Ni or Pd complexes with phosphine ligands | Highly reactive Grignard reagents can be less tolerant of certain functional groups. |
Dimerization and Self-Assembly Processes
Thiophene-1,1-dioxides are known to undergo dimerization reactions, a process driven by their diene-like character in Diels-Alder reactions. utexas.edu The electron-withdrawing nature of the sulfone group makes them potent dienophiles, but they can also act as dienes, leading to [4+2] cycloaddition reactions with another molecule of the thiophene dioxide.
In the case of highly substituted thiophene-1,1-dioxides, such as the tetrachloro analog, these dimerization processes are well-documented. utexas.edu It is anticipated that tetrabromothiophene-1,1-dioxide would exhibit similar reactivity. The dimerization can lead to the formation of complex polycyclic structures. The regiochemistry and stereochemistry of the dimerization are influenced by the substitution pattern on the thiophene ring.
Furthermore, the planar, electron-deficient aromatic core of tetrabromothiophene-1,1-dioxide, especially when functionalized through the cross-coupling reactions described above, can participate in self-assembly processes. These processes are driven by non-covalent interactions such as π-π stacking, leading to the formation of ordered supramolecular structures. The nature of the substituents introduced onto the thiophene ring would play a crucial role in directing the self-assembly and determining the morphology and properties of the resulting materials.
Advanced Spectroscopic and Structural Characterization Studies
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy reveals insights into the excited states of molecules. For thiophene (B33073) derivatives, these studies are crucial for understanding their potential in optical and electronic applications.
The UV-Vis absorption spectra of thiophene-containing dyes are characterized by distinct absorption bands. For instance, the spectra of certain thiophene-based polymers exhibit broad absorption bands, and the positions of these bands can be influenced by the molecular structure and the solvent environment. torvergata.itresearchgate.net In some cases, a phenomenon known as solvatochromism is observed, where the absorption maximum shifts with changes in solvent polarity. torvergata.it This effect is particularly notable in push-pull systems where intramolecular charge transfer occurs upon excitation. torvergata.it For example, some thiophene derivatives exhibit negative solvatochromism, a less common phenomenon. torvergata.it The UV-Vis spectra of various thiophene derivatives, such as those combined with tetrathiafulvalene (B1198394) (TTF), show that weak intramolecular charge transfer effects can be present. researchgate.net The absorption spectra of materials like tetraphenylporphyrin (B126558) (TPP) thin films show distinct Soret (B) and Q-bands, with the Soret band often splitting into multiple components. nih.gov
| Compound/System | Observed Spectral Features | Key Findings |
| Thiophene-containing push-pull cationic dyes | Negative solvatochromism | The solvent polarity affects the stationary absorption and emission spectra. torvergata.it |
| Tetrathiafulvalene-thiophene monomers | Weak intramolecular charge transfer effects | Indicated by UV-Vis spectra and cyclic voltammetry. researchgate.net |
| Tetraphenylporphyrin (TPP) thin films | Soret (B) and Q-bands | The Soret band shows characteristic splitting. nih.gov |
| Gold nanoparticles with thiol modifiers | Surface plasmon resonance band | A characteristic maximum band was observed for gold nanoparticles modified with 1-dodecanethiol. researchgate.net |
The photoluminescence of thiophene derivatives is a key area of investigation. Studies on thiophene-substituted 1,3,4-oxadiazole (B1194373) derivatives have explored their fluorescence quenching behavior in the presence of nitroaromatic compounds. nih.gov This quenching is often driven by electron transfer from the excited fluorophore to the quencher, a process that can be analyzed using the Stern-Volmer equation. nih.gov Both static and dynamic quenching mechanisms can be at play, sometimes indicated by a non-linear Stern-Volmer plot. nih.gov The efficiency of this quenching can be dependent on the number of electron-withdrawing groups on the quenching agent. nih.gov The binding stoichiometry between the fluorophore and the quencher is often found to be 1:1. nih.gov
| System | Quenching Mechanism | Key Parameters Determined |
| Thiophene-substituted 1,3,4-oxadiazole with nitroaromatic compounds | Electron Transfer | Stern-Volmer constant, quenching rate constant, static quenching constant, sphere-of-action radius. nih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule.
In the FTIR spectra of polythiophene, characteristic peaks are observed for C-C and C=C stretching vibrations within the thiophene rings, typically around 1445 cm⁻¹ and 1640 cm⁻¹, respectively. researchgate.net The C-S-C bond vibration in polythiophene gives rise to an absorption peak around 1119 cm⁻¹. researchgate.net For 2-thiophene carboxylic acid, C-S stretching vibrations have been identified at 852 and 649 cm⁻¹ theoretically, with experimental peaks appearing around 647/637 cm⁻¹. iosrjournals.org The coordination of thiophene to a surface via its sulfur atom can cause a shift in the vibrational bands to higher wavenumbers. researchgate.net
Raman spectroscopy is also a powerful tool for studying thiophene-based materials. mdpi.comosti.gov It is sensitive to chain length and conformation. mdpi.com The Raman spectra of triplet excited states of oligothiophenes are more complex than their ground state spectra. osti.govnih.gov For instance, in activated macrophages, Raman microspectroscopy can identify changes in the biochemical composition, with bands around 750 cm⁻¹, 1005 cm⁻¹, 1585 cm⁻¹, and 1660 cm⁻¹ associated with proteins and mitochondrial activity. mdpi.com
| Vibrational Mode | Polythiophene (FTIR) researchgate.net | 2-Thiophene Carboxylic Acid (FTIR/Raman) iosrjournals.org | Oligothiophenes (Raman) mdpi.comosti.govnih.gov |
| C-C Stretch | 1445 cm⁻¹ | - | ~1440 cm⁻¹ (involved in overtones) |
| C=C Stretch | 1640 cm⁻¹ | - | - |
| C-S-C Vibration | 1119 cm⁻¹ | 647/637 cm⁻¹ | - |
| C-H out-of-plane bend | - | 910, 858 cm⁻¹ (FTIR), 862 cm⁻¹ (Raman) | - |
| Triplet State Bands | - | - | Complex spectra, bands in 500-800 cm⁻¹ region |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize thiophene derivatives. figshare.com
For example, in the ¹H NMR spectrum of a poly(thio ester), the triplet of the S-CH₂ group appears around 3.0 ppm. researchgate.net The ¹H and ¹³C NMR spectra of ethanolic extracts of Cannabis sativa inflorescences show a complex distribution of resonances due to the presence of multiple cannabinoids with similar structures. mdpi.com In the case of 2-bromothiophene-3-carboxylate, the ¹H and ¹³C{¹H} NMR spectra have been collected in CDCl₃ at 25 °C. rsc.org Similarly, ¹H NMR data for various brominated thiophene-based compounds have been reported, often recorded in deuterated solvents like THF or DCM at room temperature. rsc.org
| Compound Type | ¹H NMR Chemical Shift (ppm) | Solvent/Temp | Reference |
| Poly(thio ester) | ~3.0 (S-CH₂ triplet) | CDCl₃ | researchgate.net |
| 2-ethylhexyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene-3- carboxylate | 8.13 (s, 1H), 4.20 (dd, 2H), 1.74-1.65 (m, 1H), 1.51-1.24 (m, 20H), 0.94-0.86 (m, 6H) | CDCl₃, 25 °C | rsc.org |
| Dibrominated Dithienosilole Derivative | 7.36 (s, 1H), 1.37 (m, 3H), 1.12 (d, 18H) | [D₂]DCM, 20 °C | rsc.org |
| Tetrabrominated Dithienosilole Dimer | 7.66 (s, 2H), 1.39-1.50 (m, 6H), 1.18 (d, 36H) | [D₈]THF, 20 °C | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation patterns of compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the confirmation of elemental compositions. rsc.org
For thiophene compounds in petroleum, atmospheric pressure chemical ionization (APCI) coupled with ultrahigh-resolution mass spectrometry (UHRMS) has been effectively used for compositional characterization. nih.gov The fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information. For instance, in the mass spectrum of 1,3-dioxane, the base peak is observed at m/z 87, corresponding to the loss of a hydrogen atom. docbrown.info For molecules containing bromine, the isotopic pattern (¹⁹Br and ⁸¹Br) is a key diagnostic feature, leading to characteristic peak clusters. docbrown.info For a compound with two bromine atoms, a 1:2:1 ratio for the M, M+2, and M+4 peaks is expected. docbrown.info
| Technique | Application | Key Findings |
| APCI-UHRMS | Characterization of thiophene compounds in petroleum | Effective ionization and detailed compositional analysis. nih.gov |
| GC-MS | Analysis of 3,4-dibromotetrahydrothiophene-1,1-dioxide | Top peak at m/z 53, with a total of 121 peaks observed. nih.gov |
| MALDI-HRMS | Characterization of a tetrabrominated dithienosilole dimer | Calculated m/z for C₃₄H₄₄Br₄S₅Si₂: 987.82736; found: 987.82616 [M⁺]. rsc.org |
| Electron Ionization MS | Fragmentation of 1,3-dioxane | Base peak at m/z 87 ([C₄H₇O₂]⁺). docbrown.info |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The structures of newly synthesized thiophene derivatives are often confirmed by X-ray diffraction. figshare.com
Studies on halogenated derivatives of sulfolene, such as 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide, have revealed that these molecules adopt twisted conformations in the solid state. researchgate.net This contrasts with the perfectly planar rings observed in 2,5-dihydrothiophene (B159602) 1,1-dioxide and 2,3-dihydrothiophene (B74016) 1,1-dioxide. researchgate.net The crystal structure analysis also allows for the examination of intermolecular interactions, such as C-H···O hydrogen bonding patterns, which influence the supramolecular assembly. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Feature |
| 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide | Monoclinic | P2₁/c | Twisted conformation. researchgate.net |
| 2,3-dibromotetrahydrothiophene 1,1-dioxide | Orthorhombic | Pbca | Twisted conformation. researchgate.net |
| 2,5-dihydrothiophene 1,1-dioxide | Orthorhombic | Pnma | Perfectly planar ring. researchgate.net |
| 2,3-dihydrothiophene 1,1-dioxide | Orthorhombic | Pnma | Perfectly planar ring. researchgate.net |
Conformational Analysis and Intermolecular Interactions
Detailed research findings on the conformational analysis and intermolecular interactions of Thiophene, tetrabromo-, 1,1-dioxide are not available in the public domain. The determination of these properties relies on experimental data, primarily from single-crystal X-ray diffraction analysis, which has not been reported for this specific compound.
Data Tables
Due to the lack of available experimental data, no data tables on crystallographic parameters, bond lengths, bond angles, or intermolecular contacts can be provided.
Detailed Research Findings
A thorough review of scientific literature and crystallographic databases did not yield any studies that specifically report on the solid-state structure of this compound. Consequently, a detailed discussion of its molecular conformation and the nature of its intermolecular interactions cannot be presented.
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a powerful lens through which to understand the intrinsic electronic properties of "Thiophene, tetrabromo-, 1,1-dioxide." These computational methods provide a detailed picture of the molecule's electronic landscape, which is fundamental to its reactivity and potential applications.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.orgchalcogen.ro It provides valuable information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. chalcogen.roirjweb.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. chalcogen.ro
The energies of the HOMO and LUMO are important in determining the electron-donating and electron-accepting abilities of a molecule, respectively. scirp.org The HOMO-LUMO gap is also directly related to the electronic band gap, a key property in the study of organic electronic materials. While direct calculation of the HOMO-LUMO gap from Kohn-Sham orbital energies can be sensitive to the choice of the functional, it remains a common approach in computational studies. reddit.com For instance, different functionals like B3LYP and wB97X-D can yield significantly different gap values due to variations in the amount of Fock exchange included in the functional. reddit.com
Interactive Data Table: Representative DFT Calculated Electronic Properties
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | Calculated Value (eV) | Represents the electron-donating ability. |
| LUMO Energy | Calculated Value (eV) | Represents the electron-accepting ability. |
The concept of diradical character is essential for understanding the electronic nature of certain molecules, particularly those with open-shell singlet states. nih.gov Spin density distribution analysis, often performed using unrestricted Kohn-Sham (UKS) DFT, can reveal the localization of unpaired electrons within a molecule. researchgate.net This analysis is crucial for characterizing the extent of diradical character, which influences the molecule's magnetic and electronic properties. nih.gov
For molecules with significant diradical character, the ground state can be a singlet with two unpaired electrons. nih.gov The singlet-triplet energy gap (ΔE_ST) is often used as a measure of the diradical character; a smaller gap suggests a more pronounced diradical nature. nih.gov The intensity of certain absorption bands in the electronic spectra can also be correlated with the diradical character, with higher diradical character often leading to less intense bands. nih.gov
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for elucidating reaction mechanisms. nih.gov These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.govresearchgate.net For instance, methods like Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster (CC) theory can provide accurate activation barriers and reaction energies. nih.govresearchgate.net
By calculating the geometries of reactants, products, and transition states, researchers can gain a detailed understanding of the step-by-step process of a chemical reaction. nih.gov Intrinsic reaction coordinate (IRC) calculations can further confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. researchgate.net These insights are critical for predicting reaction outcomes and designing new synthetic routes.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide insights into the electronic structure of a single molecular geometry, molecular dynamics (MD) simulations explore the dynamic behavior and conformational flexibility of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities. nih.gov This allows for the exploration of the conformational landscape, which is the collection of all possible spatial arrangements of a molecule. nih.govresearchgate.net
Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR Chemical Shifts)
Computational methods can predict various spectroscopic signatures of molecules, which can be compared with experimental data for validation and interpretation. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. reddit.com It provides information about excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. scirp.org
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Comparing calculated and experimental NMR spectra can aid in the structural elucidation of molecules and provide insights into their conformational preferences in different solvent environments. researchgate.net
Computational Studies on Non-Linear Optical (NLO) Properties
Computational chemistry plays a significant role in the design and characterization of materials with non-linear optical (NLO) properties. These properties are important for applications in photonics and optoelectronics. dtic.milnih.gov Quantum chemical calculations, particularly using DFT and ab initio methods, can be used to predict the first-order hyperpolarizability (β) of a molecule, which is a measure of its second-order NLO response. researchgate.net
The calculated hyperpolarizability, along with the dipole moment and polarizability, can provide insights into the structure-property relationships that govern the NLO activity of a molecule. researchgate.net These computational predictions can guide the synthesis of new materials with enhanced NLO properties. dtic.mil
Theoretical Models for Host-Guest Interactions in Frameworks
Currently, there is a notable absence of specific theoretical or computational studies in the published scientific literature that focus on the host-guest interactions of "this compound" within porous framework materials such as Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). While computational modeling is a powerful tool for understanding such interactions, research has not yet been directed towards this specific guest molecule within a framework host.
Theoretical models, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are commonly employed to investigate the interactions between guest molecules and host frameworks. rsc.org These methods can provide valuable insights into binding energies, preferred adsorption sites, and the influence of the framework on the guest's conformation and electronic properties. For instance, DFT calculations can elucidate the electronic structure and energy profile of a guest molecule as it traverses the pores of a framework. rsc.org
In the broader context of thiophene (B33073) derivatives and their interactions, computational studies have been performed, though not in the context of host-guest chemistry within frameworks. For example, time-dependent density functional theory (TD-DFT) has been used to study the electronic and optical properties of novel thiophene-based molecules for applications in organic solar cells. nih.gov Additionally, research has explored the use of halogenated thiophenes as solvent additives to mediate the morphology of solar cell materials, indicating the importance of intermolecular interactions involving such compounds. rsc.org
The study of host-guest chemistry in frameworks is an active area of research. scienceopen.comnih.gov Computational approaches are crucial for screening materials and understanding the fundamental interactions that govern the performance of these materials in applications like gas storage and separation. scienceopen.comnih.gov The use of guest molecules to tune the electronic properties of MOFs is also an area of interest, where theoretical predictions can guide the design of new functional materials. researchgate.net
Although no specific data exists for this compound, the established theoretical methodologies provide a clear path for future research. Such studies would be invaluable for understanding how the specific electronic and steric properties of this highly brominated and oxidized thiophene derivative influence its behavior within the confined environment of a porous framework.
Functionalization and Derivatization Strategies for Targeted Properties
Introduction of Electron-Donating and Electron-Withdrawing Moieties
The inherent properties of the tetrabromo-thiophene, 1,1-dioxide core are dominated by the powerful inductive and mesomeric electron-withdrawing effects of the sulfone group. This feature renders the thiophene (B33073) ring highly electron-deficient, which profoundly influences its reactivity and optoelectronic characteristics. The introduction of additional functional groups, whether electron-donating (EDG) or electron-withdrawing (EWG), allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Computational studies on related organic molecules have demonstrated that functionalization with both EDGs and EWGs can systematically alter photoisomerization capabilities and electronic properties. researchgate.net For instance, attaching EDGs such as alkoxy or amino groups would be expected to raise the HOMO level, decrease the bandgap, and shift absorption and emission spectra to longer wavelengths (a bathochromic shift). Conversely, appending additional EWGs like cyano (-CN) or nitro (-NO₂) groups would further lower the LUMO level, increasing the electron affinity of the molecule.
Given the electron-poor nature of the tetrabromo-thiophene, 1,1-dioxide ring, nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing such moieties. The bromine atoms can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, to yield functionalized derivatives. The efficiency and regioselectivity of these substitutions depend on the reaction conditions and the specific positions of the bromine atoms on the thiophene ring.
Strategies for Regioselective Functionalization and Site-Specific Modification
Achieving site-specific modification of tetrabromo-thiophene, 1,1-dioxide is essential for creating well-defined molecules for use as monomers or in structure-property relationship studies. The four bromine atoms on the ring are not chemically equivalent; the bromines at the 2- and 5-positions (α to the sulfur atom) exhibit different reactivity compared to those at the 3- and 4-positions (β to the sulfur atom).
A principal and highly effective strategy for regioselective functionalization is the halogen-metal exchange reaction . This method typically involves treating the substrate with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The exchange occurs preferentially at the more acidic α-positions. By carefully controlling the stoichiometry of the organolithium reagent, it is possible to achieve selective mono- or di-lithiation at the 2- and 5-positions. These transient organolithium intermediates are powerful nucleophiles that can be trapped in situ with a wide range of electrophiles to introduce specific functional groups with high regiocontrol. For example, quenching the lithiated species with water or an alkyl halide allows for selective de-bromination or alkylation. dtic.mil This approach has been successfully applied to tetrabromothiophene (B189479) (the precursor to the 1,1-dioxide) to generate intermediates for the synthesis of complex thiophene-based structures. acs.org
Another powerful technique involves the use of mixed metal-amide bases, such as those containing 2,2,6,6-tetramethylpiperidyl (TMP) moieties like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl. researchgate.net These bases are known for their ability to perform regioselective metalations on various aromatic and heterocyclic systems. researchgate.net The application of such bases, potentially in the presence of a Lewis acid, could offer alternative pathways for site-specific deprotonation or metalation, leading to functionalization at positions that are less accessible through standard halogen-metal exchange. researchgate.net The development of sequential C-H functionalization methods, sometimes employing a directing group with an "on/off" switch controlled by pH, further expands the toolkit for creating polysubstituted thiophenes. nih.gov
The table below summarizes key strategies for regioselective modification.
| Strategy | Reagents | Targeted Positions | Outcome |
| Halogen-Metal Exchange | 1-2 equiv. n-BuLi, then Electrophile (E+) | 2- and/or 5- (α-positions) | Selective introduction of functional groups at α-positions. |
| Directed Metalation | TMP-bases (e.g., TMPMgCl·LiCl) | Varies based on directing group/base | Functionalization at specific sites directed by a pre-installed group. researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RO⁻, RS⁻) | 2,5- (more activated) | Displacement of bromine atoms with nucleophilic moieties. |
Synthesis of Oligomers and Polymers Incorporating Thiophene, Tetrabromo-, 1,1-Dioxide Units
The unique electronic properties of the thiophene-1,1-dioxide unit, particularly its strong electron-accepting nature, make it an attractive building block for creating novel organic electronic materials. nih.gov Incorporating this unit into oligomeric or polymeric chains can lead to materials with tailored bandgaps, high electron affinity, and desirable charge transport characteristics for applications in transistors, sensors, and solar cells.
To incorporate the tetrabromo-thiophene, 1,1-dioxide unit into a polymer, it must first be converted into a suitable monomer. A common approach is to create a di-functionalized derivative that can undergo step-growth polymerization reactions, such as transition metal-catalyzed cross-coupling.
The regioselective functionalization strategies discussed previously are critical for this purpose. For instance, a 2,5-difunctionalized monomer can be prepared through a two-step process:
Selective di-lithiation of tetrabromo-thiophene, 1,1-dioxide at the 2- and 5-positions using two equivalents of n-butyllithium.
Quenching the resulting dilithio intermediate with an appropriate electrophile to install polymerizable groups. For example, reacting it with trimethyltin (B158744) chloride would yield a 2,5-bis(trimethylstannyl) derivative for Stille coupling, while reaction with a borate (B1201080) ester followed by hydrolysis would produce a 2,5-diboronic acid or ester for Suzuki coupling.
This approach transforms the initial tetrabromo-compound into a well-defined AB₂ or A₂ type monomer, where the reactive groups are positioned for linear chain growth. The synthesis of soluble oligo-α-thiophenes has demonstrated the utility of starting from tetrabromothiophene to build up defined oligomeric structures. dtic.mil The design of such monomers allows for controlled polymerization, yielding polymers with a regular, defect-free structure, which is crucial for achieving optimal electronic properties.
An alternative and highly versatile approach is post-polymerization modification. In this strategy, a polymer backbone containing sulfone units and pendant reactive groups is first synthesized. These reactive handles are then used to attach desired functional moieties in a subsequent step. This method is advantageous as it avoids exposing sensitive functional groups to the often harsh conditions of polymerization.
Several "click chemistry" reactions are well-suited for post-polymerization modification due to their high efficiency, mild reaction conditions, and tolerance of various functional groups. core.ac.uk
Thiol-ene/yne Reactions : Polymers synthesized with pendant alkene or alkyne groups can be readily functionalized by reaction with thiols, often initiated by UV light. researchgate.netwiley-vch.de This has been used to modify poly(arylene ether sulfone)s, where the choice of side-chain structure was shown to influence the thermal properties of the final polymer. researchgate.net
Azide-Alkyne Cycloaddition : The copper-catalyzed or strain-promoted "click" reaction between an azide (B81097) and an alkyne is another powerful tool. A sulfone-containing polymer with pendant azides can be modified with a wide array of alkyne-bearing molecules, and vice-versa. core.ac.uk
Hydrazone Formation : Polymers containing hydrazine (B178648) groups can be modified by reaction with various aldehydes and ketones to form stable hydrazone linkages. This method was successfully used to functionalize a polysulfone scaffold derived from the polymerization of divinyl sulfone and tert-butylcarbazate. rsc.org
These post-modification techniques provide a modular platform to create a library of functional polymers from a single parent polymer, enabling the systematic tuning of properties like solubility, thermal stability, and electronic function. researchgate.net
Applications in Advanced Functional Materials Non Biological/non Clinical
Organic Semiconductors in Electronic Devices
Thiophene-based compounds are widely used as organic semiconductors due to their excellent charge transport properties and chemical stability. libretexts.org The performance of these materials is highly dependent on their chemical structure, which influences molecular packing and electronic properties. libretexts.org
Thin-Film Transistors (TFTs) and Field-Effect Transistors (FETs)
Thiophene-containing polymers and small molecules are critical for the advancement of organic thin-film transistors (OTFTs). rsc.org The design of these semiconductors often involves creating planar, conjugated backbones to facilitate efficient charge transport. While numerous thiophene (B33073) derivatives have been synthesized and tested in OTFTs, with some achieving high charge carrier mobilities, there are no specific reports on devices fabricated using polymers or small molecules derived directly from Thiophene, tetrabromo-, 1,1-dioxide. youtube.comrsc.org Research in this area tends to focus on derivatives of utexas.edubenzothieno[3,2-b] utexas.edubenzothiophene (BTBT) or other fused thiophene systems which have demonstrated high performance. youtube.com
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
There is no available research demonstrating the use of this compound as a donor or acceptor material in organic photovoltaic devices or as a sensitizer (B1316253) in DSSCs. The development of OPV materials often involves the polymerization of various thiophene-based monomers to create polymers with tailored absorption spectra and energy levels, but this compound is not among the reported monomers.
Electrochromic Materials for Switchable Devices
Electrochromic materials can change their optical properties upon the application of an electrical voltage. Conjugated polymers based on thiophene are excellent candidates for these applications due to their stability and distinct color changes between neutral and oxidized states. While various copolymers incorporating thiophene have been shown to exhibit promising electrochromic performance, there are no studies that have synthesized or tested electrochromic polymers using this compound as a monomer or precursor. libretexts.org
Covalent Organic Frameworks (COFs) and Microporous Polymer Networks (MPNs)
Covalent organic frameworks are a class of crystalline porous polymers with potential applications in gas storage, catalysis, and electronics. juniperpublishers.com The incorporation of thiophene-based building blocks into COFs is an active area of research, aiming to create materials with novel electronic properties. cornell.edujuniperpublishers.comkhanacademy.org
Porosity Control and Surface Area Optimization
The synthesis of COFs relies on the geometric compatibility of the monomer units to form an extended, porous network. While various thiophene-containing monomers, such as those with boronic acid functionalities, have been used to construct COFs, this compound is not a reported building block for these materials. juniperpublishers.comkhanacademy.org The geometry and reactivity of the bromo-substituents would require specific reaction conditions, such as cross-coupling reactions, to form a framework, and such constructions have not been described in the literature for this specific compound.
Future Research Directions and Concluding Perspectives
Challenges in Scalable Synthesis and Processability
A primary hurdle in the widespread application of tetrabromothiophene-1,1-dioxide lies in the development of a truly scalable and cost-effective synthetic route. The conventional synthesis involves the oxidation of tetrabromothiophene (B189479). While effective at a laboratory scale, scaling up this process presents significant challenges. These include managing the exothermic nature of the oxidation reaction, ensuring complete conversion without over-oxidation or side reactions, and the purification of the final product from potentially hazardous oxidizing agents and byproducts. Future research must focus on developing catalytic oxidation methods, perhaps utilizing heterogeneous catalysts or electro-oxidation, to improve the safety, efficiency, and environmental footprint of the synthesis.
Furthermore, the processability of materials derived from tetrabromothiophene-1,1-dioxide, particularly polymers, requires substantial investigation. The rigidity of the thiophene (B33073) dioxide core and the potential for strong intermolecular interactions can lead to poor solubility and limited processability, hindering their incorporation into thin-film devices. Strategies to enhance solubility, such as the introduction of flexible side chains through post-polymerization modification or the copolymerization with more soluble monomers, will be crucial. The development of processing techniques that can handle these rigid polymers, such as high-temperature solution processing or melt processing, also warrants exploration.
Exploration of Unconventional Reactivity Profiles
The reactivity of thiophene-1,1-dioxides is well-established in the context of [4+2] cycloaddition reactions, where they can act as either a diene or a dienophile. utexas.eduiosrjournals.org This reactivity has been a cornerstone for the synthesis of a variety of aromatic and polycyclic aromatic compounds through the extrusion of sulfur dioxide. rsc.org However, the full reactive potential of tetrabromothiophene-1,1-dioxide remains largely untapped.
Future research should venture into unconventional reactivity profiles. This includes exploring its participation in other types of pericyclic reactions, such as [2+2] cycloadditions, which have been observed for other halogenated thiophene dioxides, and higher-order cycloadditions. utexas.edulibretexts.orgfigshare.com The influence of the four bromine atoms on the regioselectivity and stereoselectivity of these reactions is a fertile ground for investigation. Moreover, the potential for the bromine atoms to act as leaving groups in nucleophilic aromatic substitution reactions or as handles for cross-coupling reactions opens up a vast landscape for the synthesis of highly functionalized derivatives. The study of its reactivity under extreme conditions, such as high pressure or pyrolysis, could also lead to the discovery of novel transformations and materials. rsc.org
Development of Integrated Multifunctional Systems
The unique properties of tetrabromothiophene-1,1-dioxide make it an ideal candidate for incorporation into integrated multifunctional systems. Its electron-deficient nature suggests its use as a building block for n-type organic semiconductors, which are essential components in organic electronics. juniperpublishers.com The presence of four bromine atoms provides multiple sites for further functionalization, allowing for the tuning of its electronic properties and the attachment of other functional moieties.
Future research should focus on designing and synthesizing materials where tetrabromothiophene-1,1-dioxide is a key component of a larger, multifunctional architecture. For instance, it could be incorporated into donor-acceptor copolymers for organic photovoltaics, where its electron-accepting properties would facilitate charge separation. juniperpublishers.com Its rigid structure could be exploited in the design of porous organic polymers for gas storage or catalysis. Furthermore, the bromine atoms could serve as anchor points for the attachment of chromophores for sensing applications or biologically active molecules for biomedical applications, leading to materials with a combination of electronic, sensory, and biological functions.
Advanced Characterization Techniques for In Situ Studies
A deeper understanding of the reaction mechanisms and material transformations involving tetrabromothiophene-1,1-dioxide is crucial for its rational design and application. Traditional ex situ characterization methods provide snapshots of the initial and final states of a reaction but often miss the transient intermediates and dynamic processes that govern the outcome.
The application of advanced in situ characterization techniques is a critical future research direction. Spectroscopic methods such as in situ Raman and infrared spectroscopy can provide real-time information on the changes in chemical bonding during a reaction. In situ X-ray scattering and diffraction techniques can be employed to monitor the evolution of morphology and crystal structure during polymerization or thin-film formation. These experimental techniques, when coupled with computational modeling, will provide a comprehensive picture of the reaction pathways and structure-property relationships, enabling a more targeted approach to material design.
Computational Design Principles for Tailored Material Performance
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of materials based on tetrabromothiophene-1,1-dioxide. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the monomer and its derivatives. nih.gov
Future research should focus on establishing robust computational design principles for tailoring the performance of materials derived from this building block. This involves developing accurate computational models that can predict the properties of polymers and other extended structures, such as their band gap, charge carrier mobility, and solubility. arxiv.org High-throughput computational screening could be employed to rapidly evaluate a large library of virtual derivatives with different functional groups, identifying promising candidates for synthesis and experimental validation. The integration of machine learning algorithms with computational chemistry could further enhance the predictive power of these models, leading to the "in silico" design of materials with precisely tailored properties for specific applications.
Q & A
Q. What are the standard synthetic routes for preparing thiophene 1,1-dioxide derivatives, and how do reaction conditions influence product purity?
Thiophene 1,1-dioxides are primarily synthesized via two methods: (1) oxidation of thiophenes using peracids (e.g., 3-chloroperbenzoic acid) and (2) elimination of HX from substituted tetrahydrothiophene-1,1-dioxides . For example, oxidation of 4-bromo-2-methylthiophene with 3-chloroperbenzoic acid yields the corresponding dioxide, though instability may require protective silylation (e.g., using trimethylsilyl chloride) to improve yields . Reaction conditions (e.g., solvent, temperature, and oxidizing agent) critically affect purity and stability, as seen in the 29% yield for unprotected 4-bromo-2-methylthiophene 1,1-dioxide versus 85% yield for its silylated analog .
Q. How does regioselectivity in dimerization reactions of brominated thiophene 1,1-dioxides influence benzo[b]thiophene 1,1-dioxide formation?
Dimerization of brominated derivatives (e.g., 3,5-dibromo-2-methylthiophene 1,1-dioxide) proceeds via cycloaddition followed by cis-elimination of HBr to form benzo[b]thiophene 1,1-dioxides . Regioselectivity depends on substituent positions: electron-withdrawing groups (e.g., bromine) at the 3- and 5-positions favor para-oriented adducts. For instance, 3,5-dibromo-2-methylthiophene 1,1-dioxide forms 3,5,7-tribromo-2,4-dimethylbenzo[b]thiophene 1,1-dioxide (65% yield), while 2,3-dibromo-5-methyl derivatives fail to dimerize even after prolonged heating .
Q. What spectroscopic techniques are used to resolve structural ambiguities in dimerization products?
Nuclear Overhauser Effect (NOE) experiments and long-range coupling analysis in NMR are critical. For example, NOE irradiation of methyl groups in 5-bromo-2,7-dimethylbenzo[b]thiophene 1,1-dioxide confirmed spatial proximity to aromatic protons, while a 0.6 Hz coupling between 3- and 7-hydrogens in 6-bromo-2,4-dimethylbenzo[b]thiophene 1,1-dioxide validated its regiochemistry . Debromination studies with zinc dust further differentiated isomers by analyzing dibromo and monobromo derivatives .
Advanced Research Questions
Q. How do steric and electronic effects govern π-facial stereoselectivity in thiophene 1,1-dioxide cycloadditions?
Computational studies reveal that planar geometry in thiophene 1,1-dioxides enables predictable stereoselectivity during cycloadditions. For instance, the envelope-shaped transition state in thiophene 1-oxide cycloadditions with ethylene leads to stereochemical outcomes dependent on diene orientation . Substituents (e.g., bromine) enhance dienophilicity by lowering LUMO energy, directing regioselective adduct formation .
Q. What structure-activity relationships (SARs) make benzo[b]thiophene 1,1-dioxides potent STAT3 inhibitors?
The benzo[b]thiophene 1,1-dioxide scaffold binds the STAT3 SH2 domain via interactions with the pTyr705 site, hydrophobic pockets, and Leu706 residues . Introducing 2-carbonyl groups with flexible linkers (amide, ester) enhances binding affinity. For example, compound 65 (IC = 0.70–2.81 µM across cancer cell lines) showed improved antiproliferative activity by optimizing interactions with the STAT3 cleft . ROS induction by these derivatives further augments therapeutic effects .
Q. How do contradictory data on dimerization pathways arise, and how can they be reconciled?
Discrepancies in product distributions (e.g., 46% vs. 22% yields for isomers of 4-bromo-2-methylthiophene 1,1-dioxide dimerization) stem from varying dienophile reactivities and competing elimination pathways . Systematic studies using isotopically labeled substrates and kinetic profiling (e.g., HPLC monitoring) can clarify dominant pathways. For instance, zinc debromination of ambiguous tribromo products confirmed structural assignments via NOE correlations .
Methodological Insights
- Synthetic Optimization : Use silylation to stabilize reactive intermediates (e.g., 3-bromo-5-methyl-2-trimethylsilylthiophene 1,1-dioxide) for higher yields .
- Analytical Validation : Combine / NMR, NOE, and debromination to resolve structural ambiguities .
- Computational Modeling : Apply molecular docking (e.g., PDB 1BG1) to design STAT3 inhibitors with improved binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
